

# TP-238: A High-Affinity Ligand for the CECR2 Bromodomain

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **TP-238** for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CECR2.

## Core Data Summary

**TP-238** has been identified as a potent chemical probe for the bromodomains of CECR2 and BPTF.<sup>[1]</sup> The following table summarizes the quantitative data regarding the binding affinity of **TP-238** for CECR2.

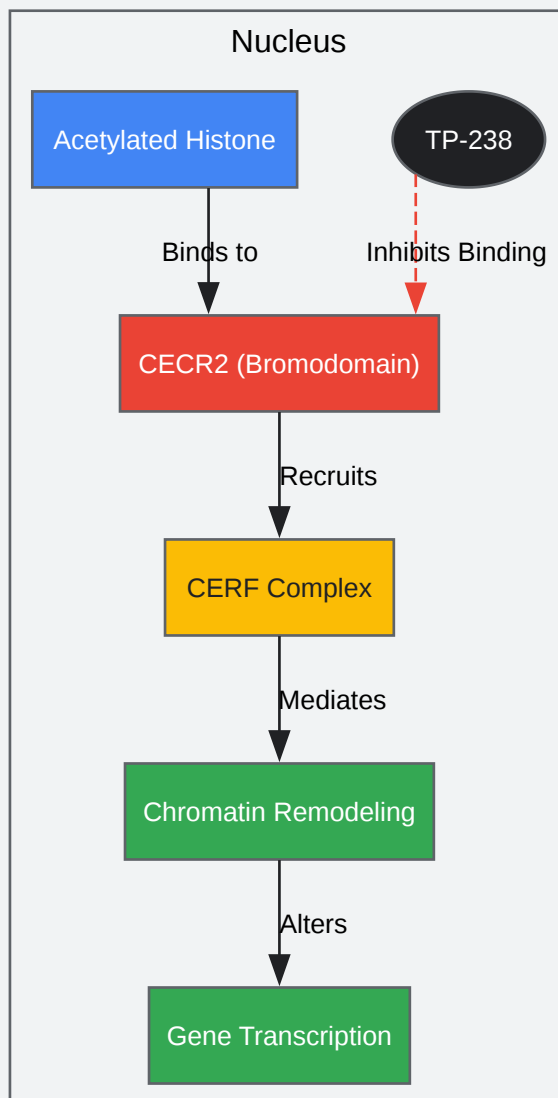
Target	Assay	Metric	Value (nM)	Negative Control (TP-422)
CECR2	AlphaScreen	IC50	30	Inactive
CECR2	Isothermal Titration Calorimetry (ITC)	Kd	10	Inactive
BPTF	AlphaScreen	IC50	350	Inactive
BPTF	Isothermal Titration Calorimetry (ITC)	Kd	120	Inactive

## Mechanism of Action and Signaling Pathway

CECR2 is a bromodomain-containing protein that functions as an epigenetic "reader" by recognizing acetylated lysine residues on histones.<sup>[2][3]</sup> This recognition is a key step in the process of chromatin remodeling, which plays a crucial role in regulating gene expression. CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which also includes the ATPase SNF2L.<sup>[4][5]</sup> This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins.

**TP-238**, as a potent binder to the CECR2 bromodomain, is hypothesized to act as a competitive inhibitor of acetylated histone binding. By occupying the acetyl-lysine binding pocket of the bromodomain, **TP-238** would prevent the recruitment of the CERF complex to specific chromatin loci. This disruption of CECR2-mediated chromatin remodeling can be expected to modulate the transcription of target genes. The precise downstream effects on cellular signaling pathways are dependent on the specific genes regulated by CECR2 in a given cellular context.

## Hypothesized Signaling Pathway of TP-238 Action



[Click to download full resolution via product page](#)

Hypothesized mechanism of **TP-238** in disrupting CECR2-mediated chromatin remodeling.

## Experimental Protocols

Detailed experimental protocols for the assays used to determine the binding affinity of **TP-238** are provided below.

## AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **TP-238** against the CECR2 bromodomain.

**Principle:** This assay measures the interaction between a biotinylated histone peptide and a GST-tagged CECR2 bromodomain. Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with anti-GST antibodies to bind the bromodomain. When the peptide and bromodomain interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitor compound like **TP-238** will disrupt the protein-peptide interaction, leading to a decrease in the signal.

### Methodology:

- Reagents: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged CECR2 bromodomain, streptavidin-coated donor beads, anti-GST acceptor beads, and assay buffer.
- Procedure:
  - A solution of the GST-tagged CECR2 bromodomain and the biotinylated H4K16ac peptide is prepared in the assay buffer.
  - Serial dilutions of **TP-238** or the negative control (TP-422) are added to the wells of a 384-well plate.
  - The protein-peptide mixture is then added to the wells.
  - The plate is incubated to allow for binding and competition to occur.
  - A suspension of acceptor beads is added, followed by a brief incubation.
  - A suspension of donor beads is added under subdued light conditions, followed by a final incubation period.

- The plate is read on an AlphaScreen-capable plate reader.
- Data Analysis: The resulting signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

## Isothermal Titration Calorimetry (ITC)

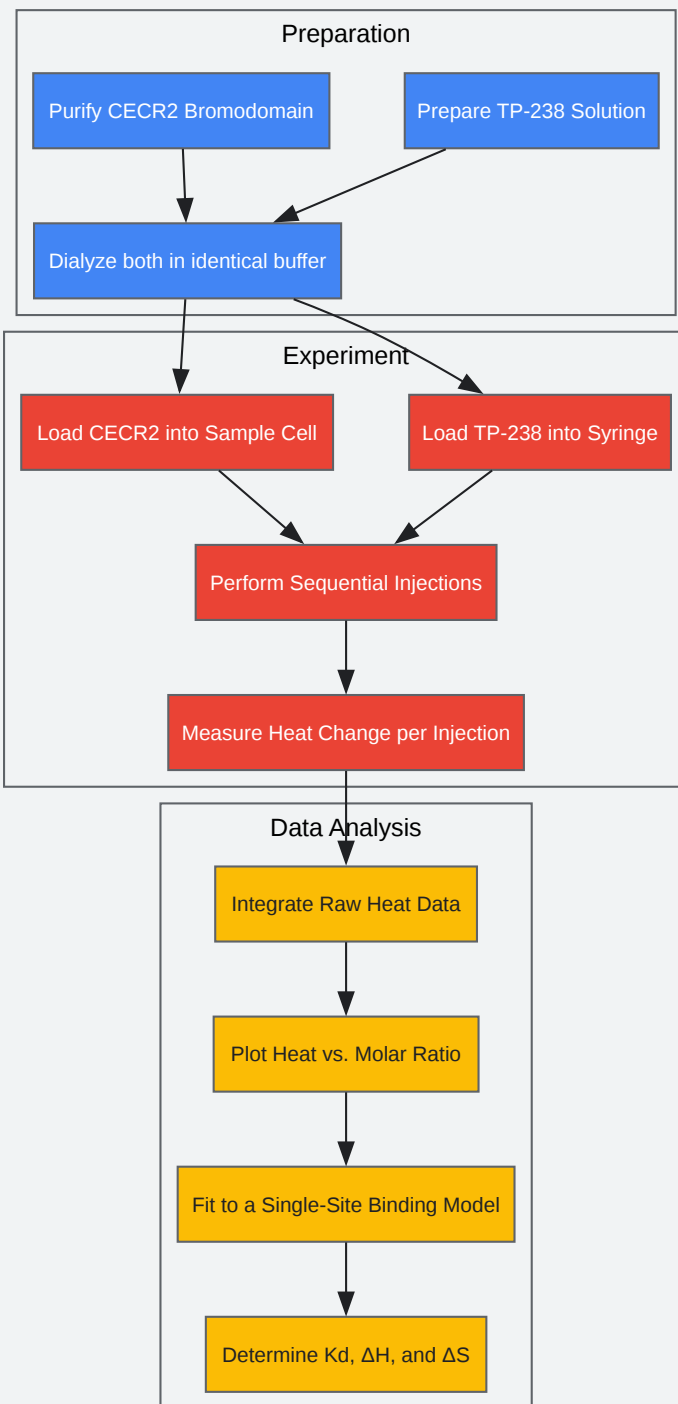
Isothermal Titration Calorimetry was employed to directly measure the dissociation constant (Kd) of the interaction between **TP-238** and the CECR2 bromodomain.

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. A solution of the ligand (**TP-238**) is titrated into a solution of the protein (CECR2 bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

- Reagents: Purified CECR2 bromodomain and **TP-238**, both in the same dialysis buffer to minimize heat of dilution effects.
- Procedure:
  - The sample cell of the ITC instrument is filled with a solution of the CECR2 bromodomain at a known concentration.
  - The injection syringe is filled with a solution of **TP-238** at a significantly higher concentration.
  - A series of small, sequential injections of **TP-238** into the sample cell is initiated.
  - The heat change after each injection is measured by the instrument.
- Data Analysis: The raw data of heat change per injection is integrated to obtain the heat released or absorbed per mole of injectant. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), the change in enthalpy ( $\Delta H$ ), and the change in entropy ( $\Delta S$ ).<sup>[1]</sup>

## Isothermal Titration Calorimetry (ITC) Experimental Workflow

[Click to download full resolution via product page](#)

A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

## Selectivity

**TP-238** exhibits selectivity for the CECR2 and BPTF bromodomains. The closest off-target bromodomain inhibition was observed for BRD9, with an IC<sub>50</sub> of 1.4 μM.[1] Furthermore, **TP-238** has been profiled against a panel of 338 kinases and showed no activity at a concentration of 1 μM, indicating a high degree of selectivity against the kinome.[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. Gene - CECR2 [maayanlab.cloud]
- 3. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TP-238: A High-Affinity Ligand for the CECR2 Bromodomain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193851#tp-238-cecr2-binding-affinity]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)